molecular formula C18H21F4N3O2 B6449189 8-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4',6'-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one CAS No. 2640814-33-9

8-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4',6'-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one

Cat. No.: B6449189
CAS No.: 2640814-33-9
M. Wt: 387.4 g/mol
InChI Key: KNXWLWGBYTUNQZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridine ring which is a basic aromatic heterocycle, a morpholine ring which is a common motif in organic chemistry, and a spirocyclic system which is a component found in many biologically active and synthetic molecules . The presence of fluorine atoms and a trifluoromethyl group could potentially bestow many distinctive physical-chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine ring, morpholine ring, and spirocyclic system would all contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine ring, which is electron-deficient and can participate in electrophilic substitution reactions . The trifluoromethyl group is also known to influence the reactivity of compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms and a trifluoromethyl group could potentially bestow many distinctive physical-chemical properties .

Future Directions

The future research directions for this compound could potentially include exploring its use in the development of new pharmaceuticals or agrochemicals, given the presence of functional groups commonly found in these types of compounds .

Properties

IUPAC Name

8-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-2',4'-dimethylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F4N3O2/c1-10-16(26)24(2)9-17(27-10)6-12-3-4-13(7-17)25(12)15-14(19)5-11(8-23-15)18(20,21)22/h5,8,10,12-13H,3-4,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXWLWGBYTUNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2(O1)CC3CCC(C2)N3C4=C(C=C(C=N4)C(F)(F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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